

physical and chemical properties of Albafuran A

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Compound of Interest

Compound Name: Albafuran A

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Albafuran A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albafuran A is a naturally occurring 2-arylbenzofuran flavonoid isolated from various species of the *Morus* genus, commonly known as the mulberry tree.[1][2] This class of compounds has garnered interest in the scientific community due to the diverse biological activities exhibited by related structures.[3][4] As a secondary metabolite, **Albafuran A** likely plays a role in the plant's defense or signaling mechanisms.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Albafuran A**, including available data, general experimental protocols for its class of compounds, and a workflow for its isolation and characterization. It is important to note that the body of published literature specifically on **Albafuran A** is limited, and therefore, some detailed experimental data and protocols are not publicly available at this time.[5]

Physicochemical Properties

Albafuran A is a polyphenolic compound characterized by a benzofuran core linked to a geranyl group and hydroxylated aromatic rings.[1] Its structure contributes to its potential to interact with biological targets. The following tables summarize the known physical and chemical properties of **Albafuran A**.

Table 1: Chemical Identification of Albafuran A

Identifier	Value
IUPAC Name	4-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol
Molecular Formula	C ₂₄ H ₂₆ O ₄
Molecular Weight	378.46 g/mol
CAS Number	84323-14-8
SMILES	<chem>CC(=CCC/C(=C/Cc1c(cc(cc1O)O)-c2cc3ccc(cc3o2)O)/C)C</chem>
InChI Key	KGOOVUKZICPAIZ-FRKPEAEDSA-N

Table 2: Physical Properties of Albafuran A

Property	Value	Source
Physical Description	Solid	Human Metabolome Database (HMDB)[2]
Melting Point	150 - 150.5 °C	Human Metabolome Database (HMDB)[2]
Water Solubility	0.021 g/L (Predicted)	ALOGPS
logP	5.79 (Predicted)	ALOGPS

Experimental Protocols

Detailed experimental protocols specifically for **Albafuran A** are scarce in the available literature. However, based on the general procedures for the isolation of 2-arylbenzofurans from *Morus* species and the synthesis of related compounds, the following methodologies can be considered.

General Isolation and Purification Protocol from *Morus alba*

The isolation of **Albafuran A** typically involves the extraction of plant material, followed by chromatographic separation.^[1]

- **Extraction:** Dried and powdered root bark or stems of *Morus alba* are extracted with a solvent such as methanol or ethanol, often using a hot reflux extraction method.^[6] The resulting extract is then concentrated under reduced pressure to yield a crude extract.^[6]
- **Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, methylene chloride, ethyl acetate, and n-butanol.^[6] This step separates compounds based on their polarity.
- **Chromatographic Separation:** The fraction containing **Albafuran A** (typically the less polar fractions like ethyl acetate) is subjected to repeated column chromatography.^[7]
 - **Silica Gel Chromatography:** The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.
 - **Sephadex LH-20 Chromatography:** Further purification can be achieved using a Sephadex LH-20 column, often with methanol as the eluent, to separate compounds based on their size and polarity.^[7]
- **Purity Analysis:** The purity of the isolated **Albafuran A** is assessed by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

General Synthetic Strategy for 2-Arylbenzofurans

While a specific synthesis for **Albafuran A** has not been detailed in the reviewed literature, several methods for constructing the 2-arylbenzofuran scaffold are available. One common approach involves the following key steps:

- **O-Alkylation:** A substituted 2-hydroxybenzaldehyde is reacted with a methyl α -bromophenylacetate in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).^[8]
- **Hydrolysis:** The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base like potassium hydroxide, followed by acidification.^[8]

- Cyclization: The intermediate acid undergoes cyclization to form the benzofuran ring. This is often achieved by heating with acetic anhydride and sodium acetate.[9]

Spectral Data

Detailed, experimentally-derived spectral data for **Albafuran A** are not readily available in public databases. While a ^{13}C NMR spectrum is referenced on PubChem, the specific chemical shift data is not provided. For a comprehensive analysis, the following spectral data would be required:

- ^1H NMR: To determine the proton environment of the molecule.
- ^{13}C NMR: To identify the number and chemical environment of the carbon atoms.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
- UV-Vis Spectroscopy: To analyze the electronic transitions within the molecule, characteristic of its chromophores.

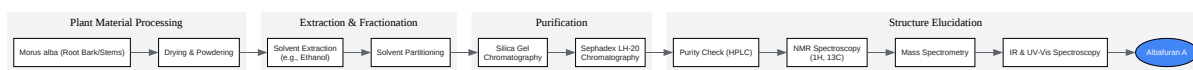
Researchers who have isolated **Albafuran A** would need to perform these analyses to obtain the complete spectral profile.

Chemical Reactivity and Stability

Information regarding the specific chemical reactivity and stability of **Albafuran A** is not available in the reviewed literature. As a polyphenolic compound, it may be susceptible to oxidation, particularly in the presence of light, heat, or oxidizing agents. The phenolic hydroxyl groups can undergo typical reactions such as etherification and esterification. The double bonds in the geranyl side chain are potential sites for addition reactions. Stability studies under various conditions (pH, temperature, light exposure) would be necessary to establish a comprehensive stability profile.

Workflow and Visualization

As detailed signaling pathways for **Albafuran A** are not yet elucidated, the following diagram illustrates a general workflow for the phytochemical analysis of *Morus alba* leading to the isolation and identification of compounds like **Albafuran A**.



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Caption: General workflow for the isolation and identification of **Albufuran A**.

Conclusion

Albufuran A is a member of the promising 2-arylbenzofuran class of natural products. While its basic chemical identity has been established, there is a clear need for further research to fully characterize its physical, chemical, and biological properties. This guide summarizes the currently available information and provides general protocols that can serve as a starting point for researchers interested in studying this molecule. The lack of detailed public data, particularly comprehensive spectral information and specific experimental protocols, highlights an opportunity for new research to contribute to the understanding of this and related compounds.

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